molecular formula C12H12Cl2O3 B1326214 Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate CAS No. 898778-08-0

Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate

Cat. No. B1326214
M. Wt: 275.12 g/mol
InChI Key: CPOBWFKXXRNQFC-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

Synthesis and Characterization

  • Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate and its derivatives have been synthesized and characterized for various applications, demonstrating the compound's versatility in chemical synthesis. For instance, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a related compound, is synthesized as an intermediate in antiobesity agents (Hao, 2007). Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate also illustrates the compound's utility in creating complex molecular structures (D. Achutha et al., 2017).

Chemical Properties and Reactions

  • Research on ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate delves into its chemical properties and reactions. For example, studies on the enantioselective hydrogenation of similar compounds like ethyl 4-chloro-3-oxobutyrate in ionic liquid systems have been conducted, highlighting the compound's relevance in stereochemical applications (E. V. Starodubtseva et al., 2004).

Applications in Bioreduction Processes

  • The compound has significant applications in bioreduction processes, as evidenced by research on the design of the pH profile for asymmetric bioreduction using baker's yeast. This research demonstrates the compound's potential in enhancing reaction yield and product optical purity, important in pharmaceutical and biotechnological applications (Junghui Chen et al., 2002).

Role in Photovoltaic and Electronic Applications

  • Studies have explored the role of similar compounds in photovoltaic properties and electronic applications, such as in the fabrication of organic-inorganic photodiodes. This indicates the potential use of ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate in the development of electronic devices (H. Zeyada et al., 2016).

Antimicrobial and Anticancer Potential

  • Research also indicates potential antimicrobial and anticancer applications of derivatives of ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate. For example, novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have been evaluated for their antimicrobial and anticancer activity, showcasing the compound's potential in medicinal chemistry (H. Hafez et al., 2016).

Safety And Hazards

This section includes information on the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.


Please note that the above is a general outline and the specific details would depend on the particular compound being analyzed. For “Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate”, more specific information would require further research or experimental data. If you have access to a laboratory or research facility, you might consider conducting some of these analyses yourself under the guidance of a qualified professional. Always remember to follow safety guidelines when handling chemicals.


properties

IUPAC Name

ethyl 4-(2,5-dichlorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c1-2-17-12(16)6-5-11(15)9-7-8(13)3-4-10(9)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOBWFKXXRNQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645750
Record name Ethyl 4-(2,5-dichlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2,5-dichlorophenyl)-4-oxobutyrate

CAS RN

898778-08-0
Record name Ethyl 4-(2,5-dichlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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